molecular formula C18H23ClN2O3S2 B5482329 2-(dimethylamino)ethyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate hydrochloride

2-(dimethylamino)ethyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate hydrochloride

Cat. No. B5482329
M. Wt: 415.0 g/mol
InChI Key: LYNGVXWNGAQMIP-ZDCVYKBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(dimethylamino)ethyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate hydrochloride” is a chemical compound. It has a molecular formula of C20H26N2O3S2 . Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides .

properties

IUPAC Name

2-(dimethylamino)ethyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2.ClH/c1-19(2)11-12-23-16(21)9-6-10-20-17(22)15(25-18(20)24)13-14-7-4-3-5-8-14;/h3-5,7-8,13H,6,9-12H2,1-2H3;1H/b15-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNGVXWNGAQMIP-ZDCVYKBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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